molecular formula C14H14N2O3S B2645880 (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035004-75-0

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2645880
CAS No.: 2035004-75-0
M. Wt: 290.34
InChI Key: JCYDGMCXOUJVQT-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a thiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Synthesis of the thiazole ring: The thiazole ring can be formed by reacting a suitable amine with a thioamide under acidic conditions.

    Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through cyclization of an appropriate precursor.

    Coupling reactions: The final step involves coupling the furan, thiazole, and pyrrolidine rings through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible applications in the development of new pharmaceuticals.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)prop-2-en-1-one can be compared with other compounds containing furan, thiazole, and pyrrolidine rings.
  • Examples include this compound analogs with different substituents on the rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13(4-3-11-2-1-8-18-11)16-7-5-12(10-16)19-14-15-6-9-20-14/h1-4,6,8-9,12H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYDGMCXOUJVQT-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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